Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride
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Overview
Description
Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of action
1,6-Naphthyridines are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific targets of “Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride” would depend on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride typically involves multiple steps, starting with the formation of the naphthyridine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted naphthyridine compounds with different functional groups.
Scientific Research Applications
Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : The compound can be utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: can be compared with other similar compounds, such as:
Indole derivatives: : These compounds share structural similarities and can exhibit similar biological activities.
Thiazole derivatives: : These compounds also belong to the class of heterocyclic aromatic compounds and have diverse applications in drug development.
The uniqueness of This compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;;/h4,11H,2-3,5H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQNVGAVSGSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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